![molecular formula C11H11NO3S B1201263 3-benzamido-3-oxopropanethioic acid S-methyl ester](/img/structure/B1201263.png)
3-benzamido-3-oxopropanethioic acid S-methyl ester
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Overview
Description
3-benzamido-3-oxopropanethioic acid S-methyl ester is a member of benzoic acids.
Scientific Research Applications
Synthesis of Aromatic Compounds
3-Benzamido-3-oxopropanethioic acid S-methyl ester is involved in the synthesis of various aromatic compounds. For instance, it is used in the synthesis of 3-alkylamino-5-arylthiophenes containing various substituents like alkoxycarbonyl, nitro, and cyano groups (Kim & Kim, 2000).
Polymerization Processes
This compound plays a role in polymerization processes. It has been used in the reversible addition−fragmentation chain transfer (RAFT) polymerization of homopolymers containing an amino acid moiety (H. Mori, K. Sutoh, & T. Endo, 2005). Furthermore, it is used in the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors (Kazuhiro Yamanaka, M. Jikei, & M. Kakimoto, 2000).
Molecular Synthesis and Characterization
The compound is essential in the synthesis and resolution of beta-benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, a key component in the synthesis of antagonists of certain hormones (K. Folkers, T. Kubiak, & J. Stȩpiński, 2009). It's also used in the synthesis of N-Alkyl-2-(substitutedbenzamido) benzamides, showcasing its versatility in organic chemistry (Eman H. Youssef, M. A. El-Moneim, Walid Fathalla, & Mohamed S. Nafie, 2020).
properties
Product Name |
3-benzamido-3-oxopropanethioic acid S-methyl ester |
---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
S-methyl 3-benzamido-3-oxopropanethioate |
InChI |
InChI=1S/C11H11NO3S/c1-16-10(14)7-9(13)12-11(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
InChI Key |
KXQJKGXGNXBZMB-UHFFFAOYSA-N |
SMILES |
CSC(=O)CC(=O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CSC(=O)CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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